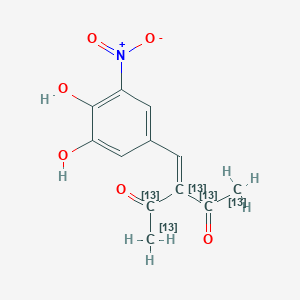![molecular formula C₁₈H₂₃NO₇ B1141079 1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one CAS No. 147138-23-6](/img/structure/B1141079.png)
1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one, also known as 1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one, is a useful research compound. Its molecular formula is C₁₈H₂₃NO₇ and its molecular weight is 365.38. The purity is usually 95%.
BenchChem offers high-quality 1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multicomponent Reactions in Organic Synthesis
Indole-3-butanoyl-D-glucopyranose: plays a significant role in multicomponent reactions (MCRs), which are pivotal in organic chemistry for constructing complex molecules. These reactions allow for the efficient synthesis of diverse heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals .
Therapeutic Nanostructures
The compound has been used to create self-assembled nanostructures with therapeutic applications. These nanostructures exhibit antimicrobial activity against a wide range of pathogens, including multi-drug resistant bacteria. They also show antioxidant and anti-inflammatory properties, making them potential candidates for drug delivery systems .
Antimicrobial Agents
Due to its structural properties, Indole-3-butanoyl-D-glucopyranose can be incorporated into polymers that exhibit inherent antimicrobial activity. This is particularly useful in the development of new bacteriostatic or bactericidal agents to combat increasing concerns about biofilm-associated infections and multidrug-resistant bacterial strains .
Antitumor Activity
Research indicates that the nanostructures formed from this compound have shown remarkable toxicity against various cancer cell lines, including breast, liver, and osteosarcoma cells. This suggests its potential use as an antitumor agent, particularly in targeted cancer therapies .
Biotechnological Production
The compound is involved in biotechnological processes for fermentative production of indoles. These processes are crucial for producing indole-based compounds on a larger scale, which are important for pharmaceutical and agricultural industries .
Anti-proliferative and Pre-apoptotic Activities
The nanostructures derived from Indole-3-butanoyl-D-glucopyranose have demonstrated pre-apoptotic and anti-proliferative activities in various cell lines. This is significant for developing treatments that prevent the spread of cancerous cells and induce programmed cell death in tumors .
Antioxidant Properties
The compound’s nanostructures have appreciable antioxidant activities. Antioxidants are vital in neutralizing free radicals, which can prevent oxidative stress-related diseases and have implications in aging and chronic disease management .
Anti-inflammatory Applications
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various conditions. The nanostructures containing Indole-3-butanoyl-D-glucopyranose have shown promising anti-inflammatory activities, which could be harnessed in developing new anti-inflammatory drugs .
properties
IUPAC Name |
1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O7.C8H7N/c1-2-3-6(12)10(16)7(13)5(4-11)17-9(15)8(10)14;1-2-4-8-7(3-1)5-6-9-8/h5,7-9,11,13-16H,2-4H2,1H3;1-6,9H/t5-,7-,8+,9?,10+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBPRBNNLQNZAR-GBZOFGTFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1(C(C(OC(C1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)[C@@]1([C@@H]([C@H](OC([C@@H]1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721663 |
Source


|
| Record name | 3-C-Butanoyl-D-glucopyranose--1H-indole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-3-butanoyl-D-glucopyranose | |
CAS RN |
147138-23-6 |
Source


|
| Record name | 3-C-Butanoyl-D-glucopyranose--1H-indole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)



![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)
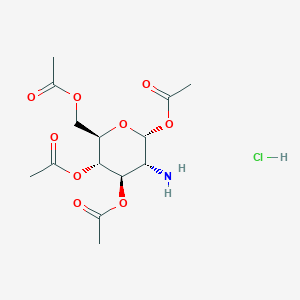
![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)
![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)
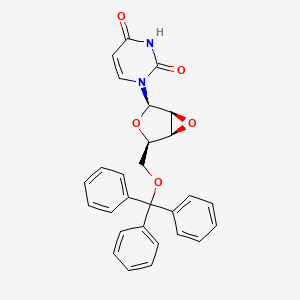
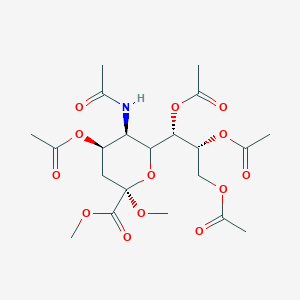
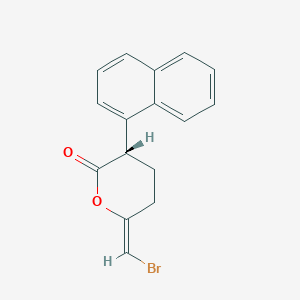
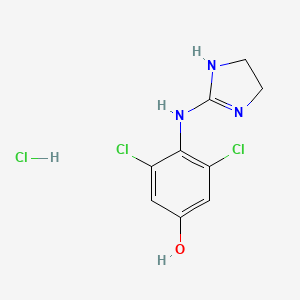
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)
